molecular formula C20H17NO7 B11016769 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester

5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester

Cat. No.: B11016769
M. Wt: 383.4 g/mol
InChI Key: OUZAMIUVWNIIQH-GQCTYLIASA-N
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Description

5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety, an acryloylamino group, and an isophthalic acid dimethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester typically involves multiple steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Acryloylation: The benzo[1,3]dioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Amidation: The acryloylated product is reacted with isophthalic acid dimethyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The acryloyl group can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential biological activities. The benzo[1,3]dioxole moiety is known for its presence in bioactive molecules, suggesting potential pharmacological applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological activity being targeted.

Comparison with Similar Compounds

Similar Compounds

    3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid: This compound shares the benzo[1,3]dioxole moiety and an acryloyl group but differs in the presence of a cyano group instead of the isophthalic acid dimethyl ester.

    3-Benzo[1,3]dioxol-5-yl-acrylic acid 3-Benzo[1,3]dioxol-5-yl-allyl ester: This compound also contains the benzo[1,3]dioxole moiety and an acryloyl group but has an allyl ester instead of the isophthalic acid dimethyl ester.

Uniqueness

The uniqueness of 5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the benzo[1,3]dioxole moiety and the isophthalic acid dimethyl ester makes it a versatile compound for various synthetic and industrial applications.

Properties

Molecular Formula

C20H17NO7

Molecular Weight

383.4 g/mol

IUPAC Name

dimethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H17NO7/c1-25-19(23)13-8-14(20(24)26-2)10-15(9-13)21-18(22)6-4-12-3-5-16-17(7-12)28-11-27-16/h3-10H,11H2,1-2H3,(H,21,22)/b6-4+

InChI Key

OUZAMIUVWNIIQH-GQCTYLIASA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC

Origin of Product

United States

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